3-{[4-(Dimethylamino)phenyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione
Description
3-{[4-(Dimethylamino)phenyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative featuring two distinct aromatic substituents: a 4-(dimethylamino)phenylamino group at the 3-position and a 4-methylphenyl group at the 1-position.
Properties
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-(4-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-4-8-16(9-5-13)22-18(23)12-17(19(22)24)20-14-6-10-15(11-7-14)21(2)3/h4-11,17,20H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKMGOAOAGGMKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Dimethylamino)phenyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)aniline with 4-methylbenzaldehyde to form an intermediate Schiff base, followed by cyclization with maleic anhydride under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Catalysts and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Dimethylamino)phenyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Reduced amine derivatives.
Substitution: Halogenated derivatives with bromine or chlorine atoms.
Scientific Research Applications
3-{[4-(Dimethylamino)phenyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating neurological disorders and cancers.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-{[4-(Dimethylamino)phenyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structure can be compared to related pyrrolidine-2,5-dione derivatives and aromatic heterocycles (Table 1). Key differences lie in the substituents on the aromatic rings and the core heterocycle:
Key Observations:
- Substituent Effects on Bioactivity: The pyridine-containing Mannich bases in exhibit moderate antimicrobial activity, suggesting that electron-rich aromatic groups (e.g., pyridine, dimethylamino) may enhance interactions with microbial targets. The dimethylamino group in the target compound could similarly improve bioavailability or target binding.
- Solubility and Lipophilicity: The dimethylamino group (strong electron-donating) likely increases solubility in polar solvents compared to the methoxy-substituted analog in . Conversely, the 4-methylphenyl group at the 1-position may enhance lipophilicity, influencing membrane permeability.
- Crystal Packing: The pyrazole derivative in demonstrates that bulky aromatic substituents induce torsional angles (e.g., 82.44° dihedral angle), which could affect the target compound’s crystallinity or stability.
Pharmacological Potential
Further studies could explore its activity against Gram-positive/negative bacteria or fungi, leveraging the dimethylamino group’s role in disrupting microbial membranes or enzymes.
Biological Activity
3-{[4-(Dimethylamino)phenyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Research into its biological activity has revealed various pharmacological properties, including potential anti-inflammatory and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been studied in various contexts. Key findings include:
- Inhibition of Retinoic Acid Metabolism : A study indicated that derivatives of pyrrolidine-2,5-diones, including this compound, exhibited weak inhibition (68-75%) on the metabolism of all-trans retinoic acid by rat liver microsomes compared to stronger inhibitors like ketoconazole (85%) .
- Anti-inflammatory Properties : Compounds similar to this compound have shown potential anti-inflammatory effects in cellular models. For example, amidrazone-derived pyrrole-2,5-diones demonstrated significant anti-inflammatory activity without inducing apoptosis or necrosis in PBMCs at lower concentrations .
- Antimicrobial Activity : The pyrrolidine derivatives have also been noted for their antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Case Study 1: Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of a series of pyrrolidine derivatives. The compounds were tested on human PBMCs and exhibited no significant cytotoxicity at concentrations below 100 µg/mL. At higher concentrations, the viability decreased slightly but remained above 60%, indicating a favorable safety profile for potential therapeutic use .
Case Study 2: Metabolic Inhibition
In another investigation focusing on metabolic pathways, researchers assessed the ability of various pyrrolidine derivatives to inhibit retinoic acid metabolism. The results showed that while these compounds were less effective than established inhibitors, they still demonstrated a significant capacity to modulate metabolic processes within liver microsomes .
Table 1: Summary of Biological Activities
Table 2: Cytotoxicity Data in PBMCs
| Concentration (µg/mL) | Viability (%) |
|---|---|
| 10 | >90 |
| 50 | >80 |
| 100 | 79 (Compound A), 64 (Compound B) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
